molecular formula C21H20N2O5 B10992845 N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B10992845
M. Wt: 380.4 g/mol
InChI Key: RWKSGAALMNVKFS-UHFFFAOYSA-N
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Description

N-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic quinoline derivative characterized by a beta-alanine moiety conjugated to a quinoline scaffold substituted with a 3,4-dimethoxyphenyl group at the 2-position.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propanoic acid

InChI

InChI=1S/C21H20N2O5/c1-27-18-8-7-13(11-19(18)28-2)17-12-15(21(26)22-10-9-20(24)25)14-5-3-4-6-16(14)23-17/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,24,25)

InChI Key

RWKSGAALMNVKFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(=O)O)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: May have therapeutic applications (e.g., anti-inflammatory, analgesic).

      Industry: Used in chemical synthesis and drug development.

  • Mechanism of Action

      Targets: It likely interacts with cellular receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Tetrahydroisoquinoline Derivatives

    A structurally related compound, N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]-beta-alanine (THICAPA), shares the beta-alanine moiety but replaces the quinoline core with a tetrahydroisoquinoline system. Key differences include:

    • Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating properties compared to THICAPA’s simpler tetrahydroisoquinoline framework, which may modulate receptor affinity .
    Property Target Compound THICAPA
    Core Structure Quinoline Tetrahydroisoquinoline
    Substituents 2-(3,4-Dimethoxyphenyl) None (unsubstituted core)
    Molecular Formula C₂₃H₂₂N₂O₅ (estimated) C₁₃H₁₆N₂O₃
    Pharmacological Implications Enhanced lipophilicity, potential kinase inhibition Limited data; possible CNS activity

    Triazole-Based Dimethoxyphenyl Derivatives

    Compounds such as 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () share the 3,4-dimethoxyphenyl group but feature a triazole ring instead of quinoline. Differences include:

    • Electronic Profile: The triazole ring introduces nitrogen-rich polarity, contrasting with quinoline’s aromatic π-system. This may affect solubility and membrane permeability .
    • Synthetic Accessibility: Triazole derivatives are often synthesized via cycloaddition, whereas quinoline derivatives require multi-step condensation or cyclization .

    Pharmacological Properties

    • Anticancer Potential: Quinoline derivatives often target topoisomerases or kinases. The 3,4-dimethoxyphenyl group may enhance DNA intercalation, as seen in related alkaloids .

    Physical and Chemical Properties

    • Solubility : The 3,4-dimethoxyphenyl group increases lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to caffeic acid (logP ~1.5; ).
    • Melting Point: Expected to exceed 200°C based on similar quinoline carboxamides (e.g., compound 52, mp 198–200°C; ) .

    Biological Activity

    N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic compound that integrates a quinoline moiety with a beta-alanine side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

    Structural Characteristics

    The compound's structure features a quinoline ring substituted with a 3,4-dimethoxyphenyl group and a carbonyl group linked to the beta-alanine. This unique configuration may influence its biological interactions and pharmacological profile.

    Feature Description
    Molecular Formula C₁₉H₁₈N₂O₄
    Core Structure Quinoline with 3,4-dimethoxyphenyl substitution
    Functional Groups Carbonyl (C=O), beta-alanine side chain

    Anticancer Properties

    Preliminary studies indicate that compounds with quinoline structures often exhibit significant anticancer properties. Research has shown that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as:

    • Induction of apoptosis
    • Inhibition of tumor cell migration
    • Modulation of signaling pathways involved in cell growth and survival

    In vitro studies have demonstrated that this compound can effectively reduce cell viability in several cancer types, suggesting its potential as an anticancer agent.

    Anti-inflammatory Effects

    Quinoline derivatives have also been associated with anti-inflammatory activities. The presence of the beta-alanine moiety may enhance these effects by influencing receptor interactions or metabolic pathways. Studies have reported that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential to mitigate inflammatory responses.

    The biological activity of this compound is likely mediated through several mechanisms:

    • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play crucial roles in inflammatory processes.
    • Modulation of Signaling Pathways : The compound may affect pathways like NF-kB and MAPK, which are critical for inflammation and cancer progression.
    • Receptor Interaction : The unique structure allows for selective binding to biological targets, potentially enhancing its efficacy compared to other similar compounds.

    Case Studies

    • In Vitro Cancer Studies : A study evaluated the effect of this compound on various cancer cell lines, reporting significant reductions in cell viability and induction of apoptosis.
    • Anti-inflammatory Activity Assessment : Another study assessed the compound's ability to inhibit NO production in RAW 264.7 cells stimulated by LPS, demonstrating a marked decrease compared to control groups.

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